8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C18H15NO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by a quinoline core substituted with a methyl group at the 8th position and a 4-methylphenyl group at the 2nd position, along with a carboxylic acid group at the 4th position.
Scientific Research Applications
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Similar quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases , suggesting that this compound may also target these enzymes.
Mode of Action
If it indeed targets alkaline phosphatases like its derivatives, it may inhibit these enzymes, preventing them from catalyzing the hydrolysis of phosphate esters and disrupting normal cellular processes .
Biochemical Pathways
If it inhibits alkaline phosphatases, it could affect numerous pathways, given the widespread role of these enzymes in various biological processes, including bone mineralization, lipid metabolism, and signal transduction .
Result of Action
If it inhibits alkaline phosphatases, it could potentially disrupt normal cellular processes, leading to various effects depending on the specific type of cell and the role of the enzyme in that cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of an acidic or basic catalyst. For this compound, the starting materials are 4-methylbenzaldehyde and 2-aminoacetophenone. The reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3rd and 5th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenyl)-4-quinolinecarboxylic acid
- 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
- Quinoline-4-carboxylic acid derivatives
Uniqueness
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group at the 2nd position enhances its lipophilicity and potential interactions with hydrophobic pockets in target proteins. Additionally, the methyl group at the 8th position can influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-6-8-13(9-7-11)16-10-15(18(20)21)14-5-3-4-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVZBONLURDKEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347634 |
Source
|
Record name | 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18060-44-1 |
Source
|
Record name | 8-Methyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18060-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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